

An In-depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-fluorocinnamic acid

Cat. No.: B189934

[Get Quote](#)

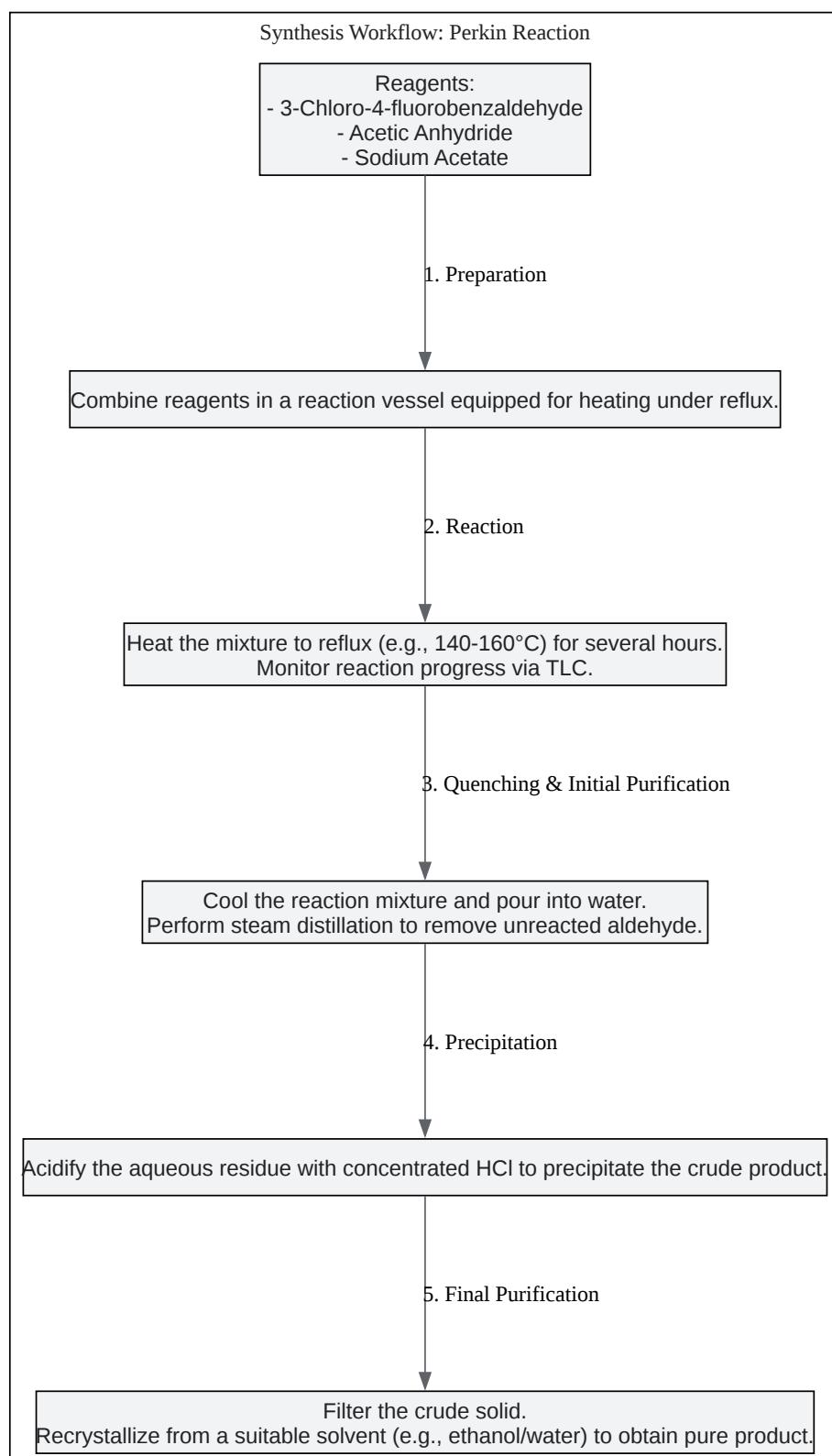
Abstract

This technical guide provides a comprehensive overview of **3-Chloro-4-fluorocinnamic acid** (CAS Number: 155814-22-5), a halogenated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of both a chlorine and a fluorine atom on the phenyl ring modifies the electronic properties and metabolic stability of the cinnamic acid scaffold, making it an attractive precursor for the synthesis of novel therapeutic agents. This document details the physicochemical properties, provides representative experimental protocols for its synthesis and potential biological evaluation, and illustrates key processes through workflow diagrams.

Core Properties and Data

3-Chloro-4-fluorocinnamic acid is a solid, crystalline compound at room temperature.^[1] Its core physicochemical data, essential for handling, storage, and reaction planning, are summarized below.

Property	Value	Reference(s)
CAS Number	155814-22-5	[2]
Molecular Formula	C ₉ H ₆ ClFO ₂	[2]
Molecular Weight	200.59 g/mol	[1]
IUPAC Name	(2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid	[2]
Appearance	Solid	[1]
Purity	Typically ≥95%	[1]
Boiling Point	326.1°C at 760 mmHg (Predicted)	
InChI Key	OYFKFZBXVYKVCD-DUXPYHPUSA-N	[1] [2]


Synthesis and Experimental Protocols

The synthesis of cinnamic acids is a well-established field in organic chemistry. The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, is a classical and effective method for this transformation.[\[3\]](#)

Representative Synthesis via Perkin Reaction

This protocol describes a representative method for the synthesis of **3-Chloro-4-fluorocinnamic acid** starting from 3-Chloro-4-fluorobenzaldehyde.

Reaction Scheme: 3-Chloro-4-fluorobenzaldehyde + Acetic Anhydride --(NaOAc, Δ)--> **3-Chloro-4-fluorocinnamic acid**

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Chloro-4-fluorocinnamic acid**.

Materials:

- 3-Chloro-4-fluorobenzaldehyde (1.0 eq)
- Acetic anhydride (3.0 eq)
- Anhydrous sodium acetate (2.0 eq)
- Deionized water
- Concentrated hydrochloric acid (HCl)
- Ethanol (for recrystallization)
- Round-bottom flask, reflux condenser, heating mantle, steam distillation apparatus, Buchner funnel

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 3-Chloro-4-fluorobenzaldehyde, acetic anhydride, and freshly fused, powdered sodium acetate. Equip the flask with a reflux condenser.
- **Heating:** Heat the mixture in an oil bath to reflux (approximately 140-160°C) with stirring for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling, pour the reaction mixture into a larger flask containing water. Remove the unreacted aldehyde by steam distillation.[\[4\]](#)
- **Precipitation:** Cool the residual solution and filter if necessary. Slowly acidify the clear filtrate with concentrated HCl with vigorous stirring until the precipitation of the crude cinnamic acid is complete.
- **Purification:** Collect the crude **3-Chloro-4-fluorocinnamic acid** by vacuum filtration, washing with cold water. Purify the product by recrystallization from an ethanol/water mixture to yield the final product.

Applications in Drug Discovery and Biological Activity

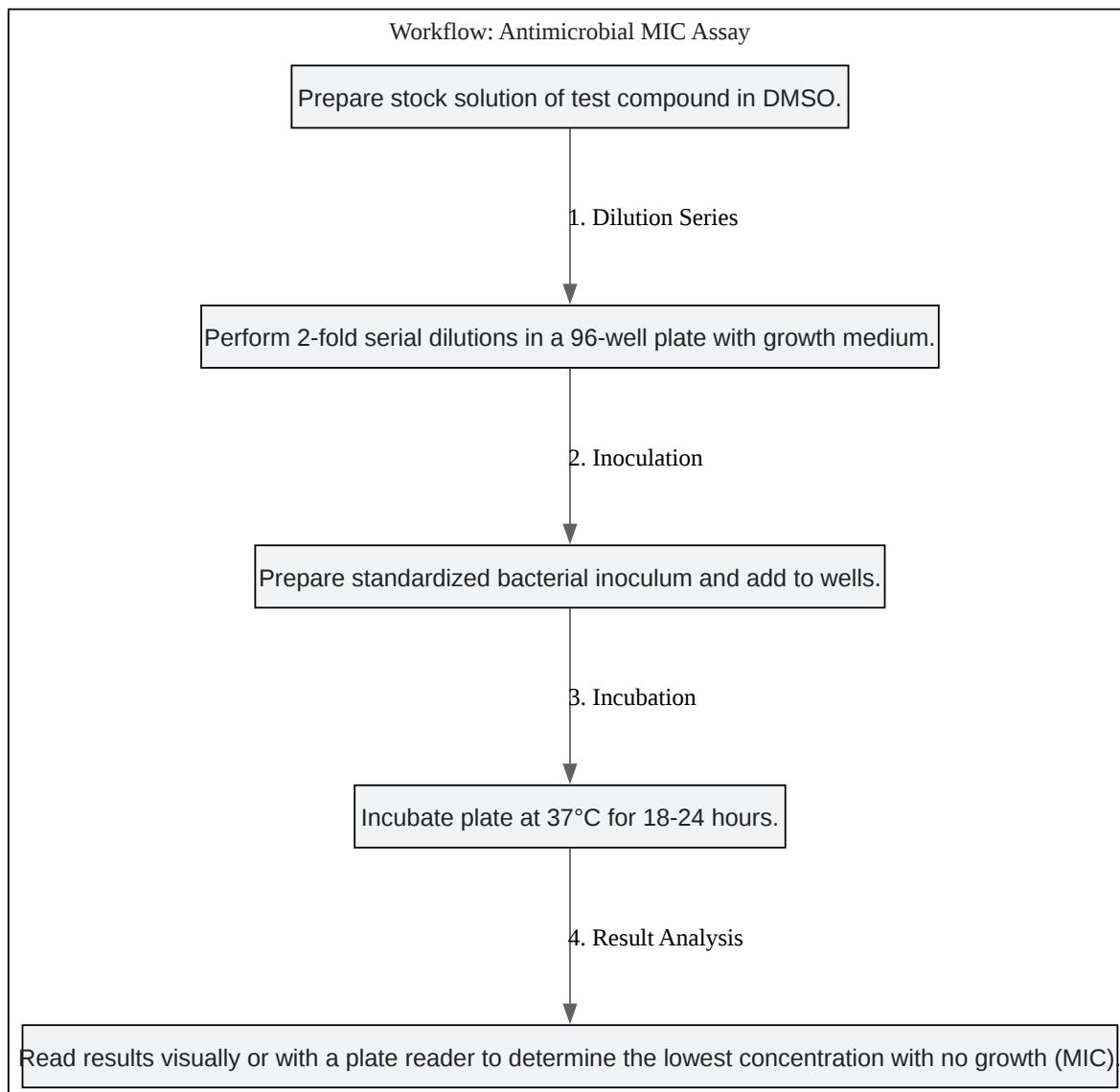
Cinnamic acid and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^[5] The introduction of halogens, such as chlorine and fluorine, can enhance the lipophilicity and metabolic stability of these compounds, often leading to increased biological potency.^{[2][6]}

Potential Antimicrobial Activity

Halogenated cinnamic acid derivatives have demonstrated notable activity against various bacterial and fungal strains.^{[2][7]} The following protocol is a representative method for evaluating the antimicrobial efficacy of **3-Chloro-4-fluorocinnamic acid**.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of the title compound against a bacterial strain (e.g., *Staphylococcus aureus*).

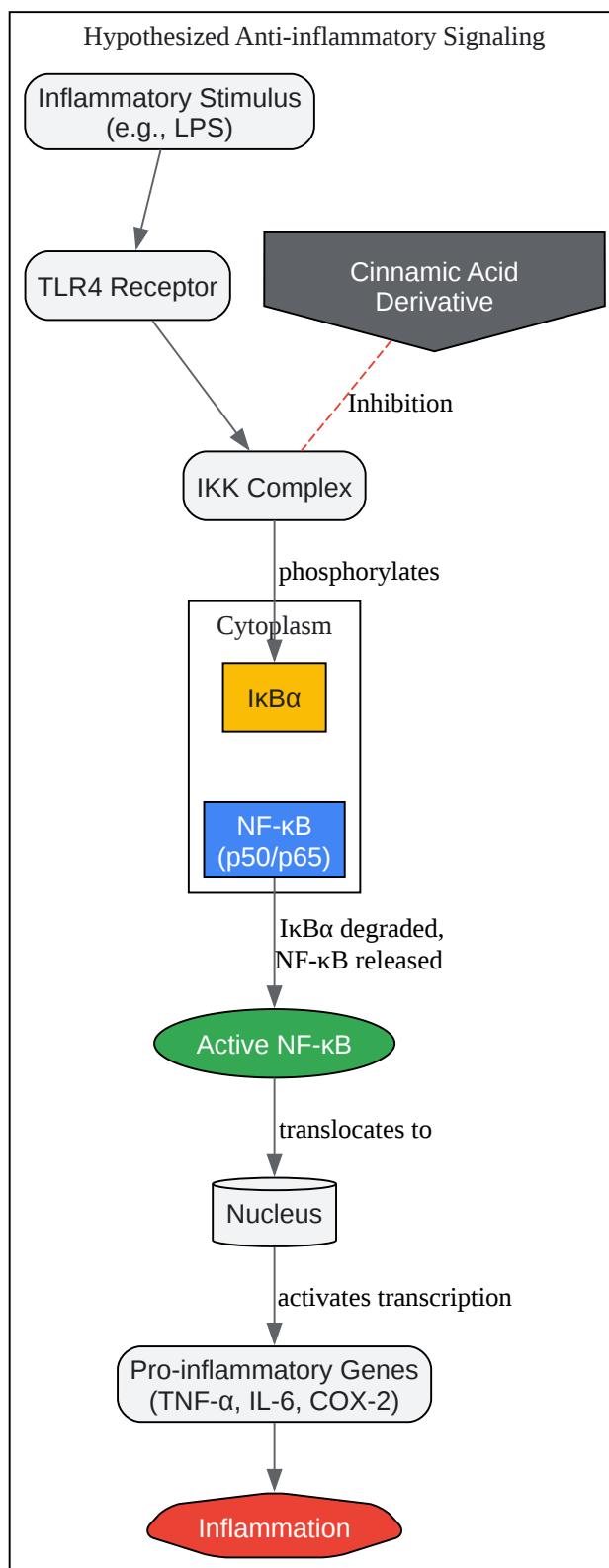

Materials:

- **3-Chloro-4-fluorocinnamic acid**
- Bacterial strain (e.g., *S. aureus* ATCC 25923)
- Mueller-Hinton Broth (MHB)
- Dimethyl sulfoxide (DMSO) for stock solution
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)

Procedure:

- Stock Solution: Prepare a stock solution of **3-Chloro-4-fluorocinnamic acid** in DMSO (e.g., at 10 mg/mL).

- **Serial Dilutions:** Perform a two-fold serial dilution of the compound in the 96-well plate using MHB to achieve a range of desired concentrations.
- **Bacterial Inoculum:** Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, then dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- **Incubation:** Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.
- **Data Analysis:** Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for an MIC determination assay.

Potential Anti-inflammatory Mechanism of Action

Cinnamic acid derivatives have been reported to exert anti-inflammatory effects by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.^[8] Inhibition of this pathway reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6. While the specific activity of **3-Chloro-4-fluorocinnamic acid** on this pathway requires experimental validation, it represents a plausible mechanism of action for this class of compounds.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion

3-Chloro-4-fluorocinnamic acid is a versatile chemical intermediate with considerable potential for applications in drug discovery and development. Its halogenated structure provides a foundation for creating derivatives with potentially enhanced biological activities. The representative protocols and data presented in this guide offer a starting point for researchers to explore the synthesis and therapeutic applications of this promising compound. Further studies are warranted to fully elucidate its biological activity profile and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189934#3-chloro-4-fluorocinnamic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com